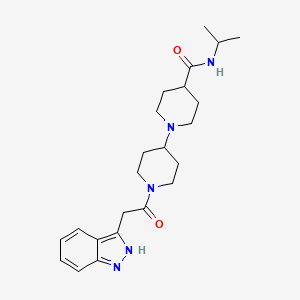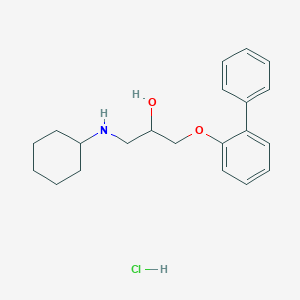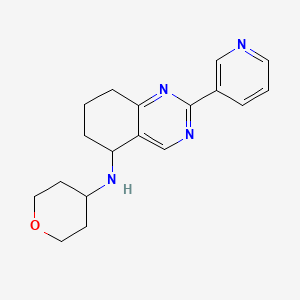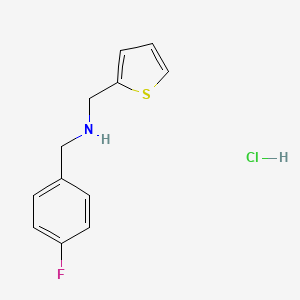![molecular formula C23H27N3O3 B6126870 1-(cyclopentylacetyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6126870.png)
1-(cyclopentylacetyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(cyclopentylacetyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide, also known as CPP-ACP, is a compound that has gained significant attention in the field of dentistry. CPP-ACP is a bioactive peptide that has been found to have a beneficial effect on dental health.
作用機序
1-(cyclopentylacetyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide works by binding to the tooth surface and forming a protective layer that helps to prevent demineralization. It also helps to promote the remineralization of the enamel by providing a source of calcium and phosphate ions. 1-(cyclopentylacetyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide has been found to be effective in reducing the loss of mineral content from the enamel and promoting the formation of new mineral crystals.
Biochemical and Physiological Effects
1-(cyclopentylacetyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide has been found to have a number of biochemical and physiological effects. It has been found to increase the pH of dental plaque, which helps to prevent the growth of bacteria that can cause tooth decay. 1-(cyclopentylacetyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide has also been found to inhibit the growth of Streptococcus mutans, a bacterium that is associated with tooth decay. In addition, 1-(cyclopentylacetyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide has been found to increase the production of saliva, which helps to neutralize acids in the mouth and prevent tooth decay.
実験室実験の利点と制限
One of the advantages of using 1-(cyclopentylacetyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide in lab experiments is that it is a well-characterized compound that has been extensively studied. This makes it easier to design experiments and interpret the results. However, one of the limitations of using 1-(cyclopentylacetyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide in lab experiments is that it can be difficult to obtain in large quantities, which can limit the scope of some experiments.
将来の方向性
There are several future directions for research on 1-(cyclopentylacetyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide. One direction is to investigate the potential use of 1-(cyclopentylacetyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide in the prevention and treatment of dental caries. Another direction is to investigate the use of 1-(cyclopentylacetyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide in the treatment of dentin hypersensitivity. Finally, there is a need for further research on the mechanism of action of 1-(cyclopentylacetyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide and its effects on the oral microbiome.
Conclusion
In conclusion, 1-(cyclopentylacetyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide is a bioactive peptide that has been found to have a beneficial effect on dental health. It has been extensively studied for its potential use in dental applications, and has been found to be effective in promoting the remineralization of enamel and reducing the loss of mineral content. 1-(cyclopentylacetyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide has a number of biochemical and physiological effects, and has several advantages and limitations for lab experiments. There are several future directions for research on 1-(cyclopentylacetyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide, including investigating its potential use in the prevention and treatment of dental caries and dentin hypersensitivity.
合成法
1-(cyclopentylacetyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide can be synthesized using solid-phase peptide synthesis. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain. The final product is obtained by cleaving the peptide from the resin support and removing the protecting groups.
科学的研究の応用
1-(cyclopentylacetyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide has been extensively studied for its potential use in dental applications. It has been found to have a significant effect on the remineralization of enamel, which is the process of restoring the mineral content of the enamel that has been lost due to demineralization. 1-(cyclopentylacetyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide has also been found to have a beneficial effect on dentin hypersensitivity, which is a condition characterized by sharp pain in response to external stimuli.
特性
IUPAC Name |
1-(2-cyclopentylacetyl)-N-(2-pyridin-3-yloxyphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c27-22(15-17-7-1-2-8-17)26-14-6-11-20(26)23(28)25-19-10-3-4-12-21(19)29-18-9-5-13-24-16-18/h3-5,9-10,12-13,16-17,20H,1-2,6-8,11,14-15H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBHQRXSOWYOHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCCC2C(=O)NC3=CC=CC=C3OC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-N,N-diethyl-3-piperidinecarboxamide](/img/structure/B6126791.png)
![3-[2-(2,4-difluorophenyl)ethyl]-1-(1H-imidazol-2-ylmethyl)piperidine](/img/structure/B6126800.png)




![[1'-(5-isoquinolinylmethyl)-1,3'-bipiperidin-4-yl]methanol](/img/structure/B6126833.png)

![ethyl 5-benzyl-2-[({2-[(5-methyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B6126844.png)
![5-(4-hydroxyphenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B6126849.png)
![1-[(4-hydroxy-2-quinazolinyl)methyl]-4-piperidinecarboxamide](/img/structure/B6126864.png)
![3-(2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B6126885.png)
![1-(3,4-difluorobenzyl)-3-{[(2,2-dimethylpropyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6126894.png)
![2-methyl-6-({[2-(1-pyrrolidinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}amino)-2-heptanol](/img/structure/B6126899.png)